molecular formula C34H54O4 B12369457 Uvaol diacetate

Uvaol diacetate

Cat. No.: B12369457
M. Wt: 526.8 g/mol
InChI Key: BAZMEWBREGUVCK-QCNIQUMGSA-N
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Description

Uvaol diacetate is a triterpenoid derivative sourced from the leaves of Nerium oleander L. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uvaol diacetate can be synthesized from uvaol, a natural pentacyclic triterpene. The synthesis involves the acetylation of uvaol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves the extraction of uvaol from plant sources such as Nerium oleander L. leaves. The extracted uvaol is then subjected to acetylation using acetic anhydride and a suitable catalyst. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Uvaol diacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Uvaol Diacetate

This compound is unique due to its acetylated structure, which enhances its bioavailability and pharmacological potency compared to its parent compound, uvaol. The acetylation also improves its solubility, making it more suitable for various applications .

Properties

Molecular Formula

C34H54O4

Molecular Weight

526.8 g/mol

IUPAC Name

[(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methyl acetate

InChI

InChI=1S/C34H54O4/c1-21-12-17-34(20-37-23(3)35)19-18-32(8)25(29(34)22(21)2)10-11-27-31(7)15-14-28(38-24(4)36)30(5,6)26(31)13-16-33(27,32)9/h10,21-22,26-29H,11-20H2,1-9H3/t21-,22+,26+,27-,28+,29+,31+,32-,33-,34-/m1/s1

InChI Key

BAZMEWBREGUVCK-QCNIQUMGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)COC(=O)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)COC(=O)C

Origin of Product

United States

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